1-amino-1,3-diphenylpropan-2-one hydrochloride
Description
1-Amino-1,3-diphenylpropan-2-one hydrochloride is a ketone-derived organic compound featuring two phenyl groups at the 1- and 3-positions of a propan-2-one backbone, with an amino group at the 1-position and a hydrochloride counterion. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of compounds with analgesic, anticonvulsant, and neuroprotective properties. For example, it reacts with pyridine derivatives to form indol-2-one analogs, which are explored for Alzheimer’s disease treatment .
Properties
IUPAC Name |
1-amino-1,3-diphenylpropan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12;/h1-10,15H,11,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIQSSSHSIGABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-1,3-diphenylpropan-2-one hydrochloride typically involves the reaction of 1,3-diphenylpropan-2-one with ammonia in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-amino-1,3-diphenylpropan-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
1-Amino-1,3-diphenylpropan-2-one hydrochloride has the molecular formula and a molecular weight of approximately 273.77 g/mol. It features an amino group attached to a diphenylpropanone structure, making it a versatile building block in organic synthesis.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions:
- Formation of β-Aminoketones : Through Mannich reactions, this compound can yield diverse β-aminoketones that are pivotal in pharmaceutical chemistry .
- Building Block for Complex Molecules : It is utilized as a starting material for synthesizing more complex organic structures, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has highlighted the potential therapeutic applications of this compound:
- Antidepressant Activity : Studies suggest that derivatives of this compound may exhibit antidepressant effects by modulating neurotransmitter levels .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes positions it as a candidate for drug development targeting various diseases .
Material Science
In material science, this compound is explored for its role in creating advanced materials:
- Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-amino-1,3-diphenylpropan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights critical differences between 1-amino-1,3-diphenylpropan-2-one hydrochloride and analogous compounds:
Pharmacological and Chemical Properties
- Chlorinated analogs (e.g., 2-amino-1-(3-chlorophenyl)propan-1-one) may exhibit higher metabolic stability due to reduced cytochrome P450 interactions .
- Reactivity: Ketone-containing derivatives (e.g., 1-amino-1,3-diphenylpropan-2-one) undergo nucleophilic additions or condensations, while alcohol analogs (e.g., 3-(methylamino)-1,1-diphenylpropan-2-ol) are more suited for esterification or etherification .
Industrial and Research Relevance
Biological Activity
1-Amino-1,3-diphenylpropan-2-one hydrochloride, also known as a β-aminoketone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a β-amino group and a ketone function, which are crucial for its biological activity. The presence of two phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Analgesic Effects : Studies have shown that derivatives of β-aminoketones can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), contributing to their analgesic properties. In vivo assays demonstrated significant antinociceptive activity associated with these compounds .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. It demonstrates inhibitory activity against both bacterial and fungal strains, suggesting potential as an antimicrobial agent.
- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells, although detailed pathways remain to be fully elucidated .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body:
- Receptor Modulation : The compound's ability to modulate nAChRs suggests it may influence neurotransmitter release, thereby affecting pain perception and other neurological functions .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for determining the efficacy and safety of this compound.
- Absorption : Studies suggest that the lipophilicity conferred by the phenyl groups aids in the absorption across cellular membranes.
- Metabolism : The compound may undergo metabolic transformations that influence its pharmacological activity. Research into enzyme-mediated pathways is ongoing to clarify these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
